molecular formula C22H42O7 B102797 Pglcua CAS No. 17460-02-5

Pglcua

カタログ番号 B102797
CAS番号: 17460-02-5
分子量: 418.6 g/mol
InChIキー: QFUQXEVPTHAOHS-SXFAUFNYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pglcua, also known as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a synthetic compound. It contains a total of 71 bonds; 29 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .


Molecular Structure Analysis

Pglcua has a complex molecular structure. It contains a total of 71 bonds; 29 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .

科学的研究の応用

  • Enhancing Liposome Function : PGlcUA has been shown to significantly improve the function of liposomes, particularly by avoiding rapid removal from the bloodstream and reducing uptake by macrophages. This leads to longer circulation times in vivo, which is critical for effective drug delivery (Namba, Oku, Ito, Sakakibara, & Okada, 1992).

  • Cancer Therapy Applications : Research indicates that PGlcUA-modified liposomes can enhance the efficacy of antitumor agents. For instance, vincristine encapsulated in PGlcUA-liposomes showed a significant suppression of tumor growth and prolonged survival in mice with Meth A sarcoma (Tokudome, Oku, Doi, Namba, & Okada, 1996). Similarly, PGlcUA-modified liposomes have been effective in tumor imaging and treatment, showing promising results in photodynamic therapy and treatment of cancer with novel antitumor agents (Oku, 1999).

  • Targeting Tumor Tissues : PGlcUA-modified liposomes have been found to accumulate effectively in tumor tissue, leading to enhanced therapeutic effects of encapsulated drugs like adriamycin and 5-fluorouracil derivatives. This accumulation in tumor tissues suggests a potential for passive targeting, which could be beneficial in cancer treatments (Oku & Doi, 1994; Doi, Oku, Toyota, Shuto, Sakai, Itoh, & Okada, 1994).

  • Potential in Other Therapies : Beyond cancer treatment, PGlcUA has potential applications in other areas of medical research, including the development of new drug delivery systems and the study of drug responses in different genetic contexts (Relling, Krauss, Roden, Klein, Fowler, Terada, Lin, Riel-Mehan, Do, Kubo, Yee, Johnson, & Giacomini, 2017).

特性

IUPAC Name

(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUQXEVPTHAOHS-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938533
Record name Hexadecyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoyl glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pglcua

CAS RN

17460-02-5
Record name 1-O-Palmitylglucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pglcua
Reactant of Route 2
Pglcua
Reactant of Route 3
Pglcua
Reactant of Route 4
Pglcua
Reactant of Route 5
Pglcua
Reactant of Route 6
Pglcua

Citations

For This Compound
82
Citations
N Oku, Y Namba, S Okada - Biochimica et Biophysica Acta (BBA)-Lipids …, 1992 - Elsevier
… biodistribution of PGlcUA-liposomes (dipalmitoylphoshatidylcholine/cholesterol/PGlcUA = 40: … Liposomes containing dipalmitoylphophatidylglycerol (DPPG) instead of PGlcUA was also …
Number of citations: 121 www.sciencedirect.com
Y NAMBA, T SAKAKIBARA, M MASADA… - Chemical and …, 1990 - jstage.jst.go.jp
… To determine whether or not PGlcUA— liposomes are … PGlcUA in the aqueous phase preincubated with liposomes was as toxic as PGlcUA alone, indicating that exogenous PGlcUA …
Number of citations: 85 www.jstage.jst.go.jp
Y Tokudome, N Oku, K Doi, Y Namba… - Biochimica et Biophysica …, 1996 - Elsevier
… Furthermore, a remarkable accumulation of PGlcUA-… PGlcUA-liposomes by use of Meth A sarcoma-bearing mice. … therapeutic effect of VCR encapsulated in PGlcUA-liposomes on tumor-…
Number of citations: 54 www.sciencedirect.com
N Oku, Y Tokudome, H Tsukada, S Okada - Biochimica et Biophysica Acta …, 1995 - Elsevier
… Small-sized, long-circulating liposomes (100 nm in diameter) constructed with PGlcUA … instead of PGlcUA accumulated in the liver. Large-sized PGlcUA-containing liposomes (> 300 nm…
Number of citations: 70 www.sciencedirect.com
N Oku, Y Namba, A Takeda, S Okada - Nuclear medicine and biology, 1993 - Elsevier
… in PGlcUAliposomes or in DPPG-liposomes, the latter of which were used as controls, since they showed a size distribution, l-potential and stability similar to those of PGlcUA-… in PGlcUA-…
Number of citations: 62 www.sciencedirect.com
N Oku, Y Tokudome, H Tsukada… - … & drug disposition, 1996 - Wiley Online Library
… PET images and time-activity curves indicated that PEG liposomes and PGlcUA liposomes … These data suggest that PGlcUA and PEG liposomes start to accumulate in the tumour just …
Number of citations: 56 onlinelibrary.wiley.com
K DOI, N OkU, T TOYOTA, S SHUTO… - Biological and …, 1994 - jstage.jst.go.jp
… -D-glucuronide (PGlcUA). The therapeutic effect of DPPF in PGlcUA-liposomes was examined … The RES-avoiding liposomal formulation using PGlcUA was effective in reducing tumors, …
Number of citations: 30 www.jstage.jst.go.jp
N Oku - Advanced drug delivery reviews, 1999 - Elsevier
… PGlcUA-modified liposomes were actually found to accumulate … Usefulness of PGlcUA liposomes as drug carriers was also … PGlcUA-liposomes especially in the field of cancer therapy. …
Number of citations: 83 www.sciencedirect.com
T Asai, K Kurohane, S Shuto, H AWANO… - Biological and …, 1998 - jstage.jst.go.jp
… /PGlcUA-… PGlcUA and DPPG liposomes, suggesting that DPP-CNDAC incorporation partly affected the liposomal behavior in viva but that the long-circulating character of PGlcUA-…
Number of citations: 23 www.jstage.jst.go.jp
Y Namba, N Oku, F Ito, T Sakakibara, S Okada - Life sciences, 1992 - Elsevier
… In this current study, we examined the in vitro interaction of PGlcUA-liposomes with J774 cells … macrophages, and observed that PGlcUA-liposomes were taken up little by J774 cells. …
Number of citations: 21 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。